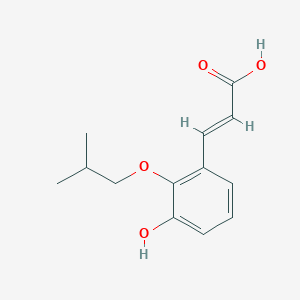
3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a phenyl ring substituted with a hydroxy group and a 2-methylpropoxy group, along with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and 2-methylpropyl bromide.
Formation of the Ether Linkage: The hydroxy group of 3-hydroxybenzaldehyde reacts with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, to form the 3-(2-methylpropoxy)benzaldehyde.
Aldol Condensation: The resulting 3-(2-methylpropoxy)benzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base, such as sodium hydroxide, to form the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(3-oxo(2-methylpropoxy)phenyl)acrylic acid.
Reduction: Formation of 3-(3-Hydroxy(2-methylpropoxy)phenyl)propanoic acid.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
科学研究应用
3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxy and acrylic acid moieties.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the acrylic acid moiety can participate in Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
2-Hydroxy-3-phenyl-acrylic acid: This compound is structurally similar but lacks the 2-methylpropoxy group.
3-Hydroxy-2-aryl acrylate: This class of compounds shares the hydroxy and acrylic acid moieties but differs in the substitution pattern on the phenyl ring.
Uniqueness: 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
98510-77-1 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
(E)-3-[3-hydroxy-2-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-13-10(6-7-12(15)16)4-3-5-11(13)14/h3-7,9,14H,8H2,1-2H3,(H,15,16)/b7-6+ |
InChI 键 |
BQRGGTQFOMQAOW-VOTSOKGWSA-N |
手性 SMILES |
CC(C)COC1=C(C=CC=C1O)/C=C/C(=O)O |
规范 SMILES |
CC(C)COC1=C(C=CC=C1O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


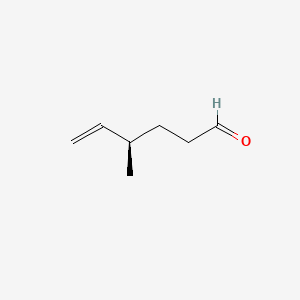


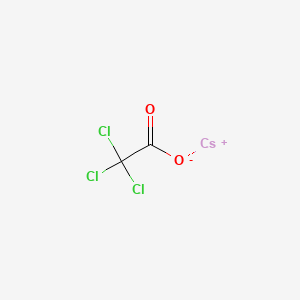
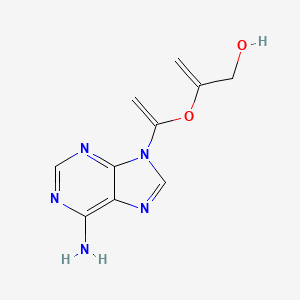
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)



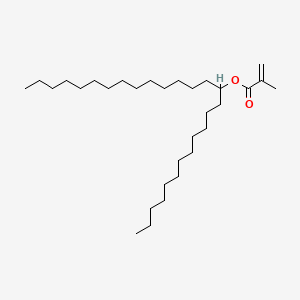



![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
